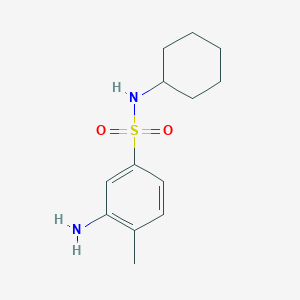

3-氨基-N-环己基-4-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-N-cyclohexyl-4-methylbenzenesulfonamide is a derivative of benzenesulfonamide, a compound that has been extensively studied due to its various applications in medicinal chemistry and organic synthesis. The benzenesulfonamide scaffold is known for its role in the inhibition of carbonic anhydrases, which are enzymes involved in many physiological processes, and for its antimicrobial and cytotoxic activities .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves strategies such as N-alkylation, which can be efficiently achieved using alcohols as alkylating agents in the presence of a transition-metal catalyst . This method has been shown to be highly efficient and general, allowing for the introduction of different types of amino groups into the benzenesulfonamide framework. Additionally, the use of 4-cyanobenzenesulfonamides as an amine protecting/activating group has been reported, which can be further elaborated by alkylation and arylation, similar to nitrobenzenesulfonamides .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of benzenesulfonamide derivatives have been investigated using both experimental and computational methods. For instance, studies involving Density Functional Theory (DFT) calculations have provided insights into the vibrational frequencies, NMR chemical shifts, and electronic absorption wavelengths of these molecules . Theoretical investigations, such as HOMO-LUMO analyses, support the understanding of electronic transitions observed in the UV-Vis spectrum of these compounds .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including reductions and vicarious nucleophilic substitution reactions. These reactions are facilitated by the stability of the sulfonamide group under different conditions, which allows for the functionalization of nitroarenes . The presence of the sulfonamide group also influences the recognition of different types of amino groups during N-alkylation processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and reactivity, are closely related to their molecular structure. X-ray crystallography studies have revealed detailed information about the crystal packing and intermolecular interactions of these compounds . Additionally, the analysis of Hirshfeld surfaces has been used to describe these interactions further . Theoretical calculations, including NBO, NLO, and NPA analyses, have provided a deeper understanding of the electronic properties and potential applications of these molecules .

科学研究应用

Synthesis and Characterization

3-amino-N-cyclohexyl-4-methylbenzenesulfonamide serves as a key intermediate in the synthesis and characterization of various biologically active compounds. The molecule has been involved in the development of new sulfonamide derivatives, showing a wide range of applications from potential anti-inflammatory agents to anti-HIV activities. For instance, it has been used in the synthesis of N-tosyl bromo-aminocyclitol, a compound derived from cyclohexadiene, showcasing its importance in creating biologically active molecules (Kurbanoğlu, 2016). Similarly, studies on its derivatives have indicated potential anti-HIV activities, underscoring the significance of such molecules in therapeutic applications (Brzozowski & Sa̧czewski, 2007).

Anti-inflammatory Potential

Research has explored the anti-inflammatory potential of derivatives of 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide. By integrating the pharmacophore into NSAIDs like mefenamic acid, significant anti-inflammatory effects were observed, suggesting its utility in developing new therapeutic agents (Mahdi, 2008). This demonstrates the compound's relevance in creating novel NSAIDs with potentially improved efficacy.

Catalytic and Chemical Transformations

The compound has shown utility in catalytic and chemical transformations. For example, in the Baylis-Hillman reaction, derivatives of 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide have been used to accelerate the reaction process, yielding significant products in good yields. This highlights its application in facilitating complex chemical reactions, which is crucial for synthetic chemistry and pharmaceutical development (Shi & Xu, 2001).

Photodynamic Therapy and Antibacterial Activity

The compound and its derivatives have found applications in photodynamic therapy (PDT) and as antibacterial agents. New sulfonamide derivatives bearing a 1,4-benzodioxin ring synthesized from 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide have shown promising results in antibacterial activities and lipoxygenase inhibition, indicating potential therapeutic use against inflammatory diseases and as antibacterial agents (Abbasi et al., 2017).

安全和危害

属性

IUPAC Name |

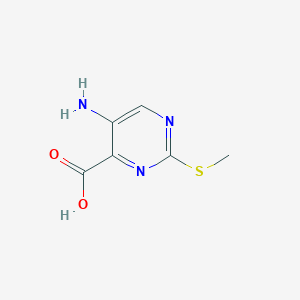

3-amino-N-cyclohexyl-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-10-7-8-12(9-13(10)14)18(16,17)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHDYYBKMPCSKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-cyclohexyl-4-methylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[a]pyrene-9,10-dione](/img/structure/B110910.png)

![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)

![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)

![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)